molecular formula C24H19ClFN3O2 B11140116 2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol

2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol

Cat. No.: B11140116
M. Wt: 435.9 g/mol
InChI Key: YTQQFAQJHXYOKS-UHFFFAOYSA-N
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Description

2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino, methyl, and phenyl groups, and a phenol ring substituted with a chloro-fluorobenzyl group. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as an aldehyde, an amine, and a β-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The amino, methyl, and phenyl groups are introduced through substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution using an amine, while the methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

    Phenol Ring Functionalization: The phenol ring is functionalized by introducing the chloro-fluorobenzyl group through an etherification reaction, typically using a suitable base and a halogenated benzyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological molecules could make it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features suggest it might interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for use in specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol would depend on its specific application. Generally, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-6-methyl-4-pyrimidinyl)phenol: Lacks the phenyl and chloro-fluorobenzyl groups, potentially altering its chemical and biological properties.

    2-(2-Amino-5-phenyl-4-pyrimidinyl)phenol: Lacks the methyl and chloro-fluorobenzyl groups, which may affect its reactivity and interactions.

    2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-phenol: Lacks the chloro-fluorobenzyl group, which could influence its overall activity and applications.

Uniqueness

The presence of both the chloro-fluorobenzyl group and the specific substitution pattern on the pyrimidine and phenol rings makes 2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol unique. These structural features may confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C24H19ClFN3O2

Molecular Weight

435.9 g/mol

IUPAC Name

2-(2-amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-chloro-6-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C24H19ClFN3O2/c1-14-22(15-6-3-2-4-7-15)23(29-24(27)28-14)17-11-10-16(12-21(17)30)31-13-18-19(25)8-5-9-20(18)26/h2-12,30H,13H2,1H3,(H2,27,28,29)

InChI Key

YTQQFAQJHXYOKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=C(C=CC=C3Cl)F)O)C4=CC=CC=C4

Origin of Product

United States

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